molecular formula C27H22F2N6O3 B10855975 8-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

8-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-5-methyl-7-nitro-6-oxo-5,6-dihydro-1,5-naphthyridine-2-carbonitrile

Cat. No. B10855975
M. Wt: 516.5 g/mol
InChI Key: XAHMIJCNFUSTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: : BMS-502 undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups present in the compound .

Major Products: : The major products formed from these reactions include derivatives of BMS-502 with modified functional groups. These derivatives are used to study the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

Chemistry: : BMS-502 is used in chemical research to study the inhibition of diacylglycerol kinase alpha and diacylglycerol kinase zeta. It helps in understanding the role of these enzymes in cellular signaling and immune responses .

Biology: : In biological research, BMS-502 is used to study T cell activation and immune responses. It has shown potential in enhancing immune responses in both human and mouse models .

Medicine: : BMS-502 is being investigated for its potential use in cancer immunotherapy. By blocking intracellular checkpoint signaling, it may enhance the body’s immune response against tumors .

Industry: : In the pharmaceutical industry, BMS-502 is used as a research tool to develop new therapies targeting immune-related diseases .

Mechanism of Action

Mechanism: : BMS-502 exerts its effects by inhibiting diacylglycerol kinase alpha and diacylglycerol kinase zeta. This inhibition leads to the activation of T cells and enhances immune responses .

Molecular Targets and Pathways: : The primary molecular targets of BMS-502 are diacylglycerol kinase alpha and diacylglycerol kinase zeta. By inhibiting these enzymes, BMS-502 blocks intracellular checkpoint signaling and promotes T cell activation .

Comparison with Similar Compounds

properties

Molecular Formula

C27H22F2N6O3

Molecular Weight

516.5 g/mol

IUPAC Name

8-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-5-methyl-7-nitro-6-oxo-1,5-naphthyridine-2-carbonitrile

InChI

InChI=1S/C27H22F2N6O3/c1-32-22-11-10-21(16-30)31-23(22)25(26(27(32)36)35(37)38)34-14-12-33(13-15-34)24(17-2-6-19(28)7-3-17)18-4-8-20(29)9-5-18/h2-11,24H,12-15H2,1H3

InChI Key

XAHMIJCNFUSTMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)N=C(C=C2)C#N

Origin of Product

United States

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